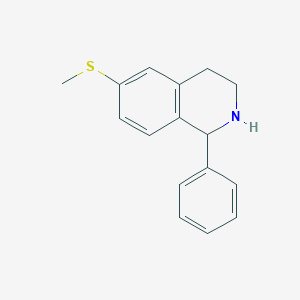

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

CAS No. |

90265-92-2 |

|---|---|

Molecular Formula |

C16H17NS |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

6-methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C16H17NS/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3 |

InChI Key |

CNCURKAHLQIBSW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes One common method involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the tetrahydroisoquinoline ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline ring or the phenyl group.

Scientific Research Applications

6-(Methylthio)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with analogous compounds:

*THIQ: 1,2,3,4-Tetrahydroisoquinoline

Key Observations :

- Lipophilicity : The -SMe group confers higher lipophilicity compared to polar groups like -SO₂Me or -OMe, which may enhance blood-brain barrier penetration .

- Metabolic Stability : Sulfur-containing groups (e.g., -SMe, -SO₂Me) are prone to oxidation, with -SO₂Me offering greater metabolic stability due to its resistance to further oxidation .

Neurotoxicity and Parkinsonism-Linked Effects

- N-Methylated Derivatives: N-Methylation of tetrahydroisoquinolines (e.g., 1-methyl-THIQ) generates neurotoxic metabolites resembling MPTP, a Parkinsonism-inducing agent. The -SMe group in 6-(Methylsulfanyl)-1-phenyl-THIQ may influence N-methylation kinetics or oxidation to neurotoxic sulfoxides .

- Dopaminergic Effects : Substituents at position 6 significantly modulate activity. For example, 6,7-dimethoxy-THIQ derivatives exhibit antagonist effects on adrenergic receptors, while halogenated analogs (e.g., 6-Cl) show variable pressor responses .

Biological Activity

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (MSTHIQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

MSTHIQ is characterized by the following molecular formula:

It features a tetrahydroisoquinoline core with a methylsulfanyl group at the 6-position and a phenyl group at the 1-position. This unique structure contributes to its pharmacological properties.

1. Antimicrobial Activity

Studies have shown that MSTHIQ exhibits notable antimicrobial properties. In vitro evaluations against various bacterial strains indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. For example, MSTHIQ demonstrated an inhibition zone of 15 mm against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

MSTHIQ has been investigated for its anticancer properties, particularly against human cancer cell lines. In vitro assays using the MTT method revealed that MSTHIQ inhibits the proliferation of several cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be less than 25 µM, indicating potent anti-proliferative activity .

Table 1: Anticancer Activity of MSTHIQ

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HepG-2 | < 25 | High |

| MCF-7 | < 25 | High |

| PC-3 | > 50 | Moderate |

| HCT-116 | > 50 | Moderate |

The mechanism underlying the biological activity of MSTHIQ appears to involve its interaction with specific cellular pathways. Preliminary studies suggest that MSTHIQ may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key enzymes involved in cell proliferation . Additionally, it has been noted that the presence of the methylsulfanyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of MSTHIQ to explore structure-activity relationships (SAR). Modifications at different positions on the tetrahydroisoquinoline scaffold revealed that substituents at the 4-position significantly impacted anticancer efficacy. For instance, compounds with electron-withdrawing groups at this position exhibited enhanced activity compared to those with electron-donating groups .

Table 2: Structure-Activity Relationships of MSTHIQ Derivatives

| Compound | Substituent | IC50 (µM) | Remarks |

|---|---|---|---|

| MSTHIQ | - | < 25 | Parent compound |

| Derivative A | 4-Chloro | < 10 | Enhanced activity |

| Derivative B | 4-Methoxy | > 50 | Reduced activity |

Q & A

Q. Table 1: Comparison of Synthetic Methods

What safety protocols are critical for handling 6-(Methylsulfanyl)-1-phenyltetrahydroisoquinoline in laboratory settings?

Methodological Answer:

The compound is harmful via inhalation, skin contact, or ingestion. Key protocols include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Engineering Controls: Use fume hoods for synthesis and purification steps.

- Storage: Refrigerate in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

- Spill Management: Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can microwave-assisted synthesis improve the efficiency of synthesizing methylsulfanyl-tetrahydroisoquinoline derivatives?

Methodological Answer:

Microwave irradiation accelerates reactions by enhancing molecular agitation, reducing time from hours to minutes (e.g., 20 min vs. 6–12 hrs traditionally). This method improves yield (85–90% vs. 65–75%) and purity (>95%) by minimizing side reactions. Optimal parameters include 150 W power and controlled temperature (100°C). This approach is particularly useful for scaling up without compromising green chemistry principles .

What strategies resolve contradictions in reported biological activities of methylsulfanyl-tetrahydroisoquinoline derivatives?

Methodological Answer:

Discrepancies in antimicrobial or anticancer data may arise from assay variability (e.g., cell lines, concentrations) or impurities. To address this:

- Standardize Assays: Use validated cell lines (e.g., HepG2 for cytotoxicity) and control batches for compound purity.

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy vs. methylsulfanyl) to isolate pharmacophores. For example, methylsulfanyl groups enhance lipophilicity, potentially improving membrane permeability .

Q. Table 2: Biological Activity Comparison (Analogues)

| Compound | IC₅₀ (μM, Cancer Cells) | MIC (μg/mL, E. coli) | Reference |

|---|---|---|---|

| 7-Methoxy-2-(methylsulfonyl) | 12.3 ± 1.2 | 25 | |

| 6-Methylsulfanyl-1-phenyl | 8.9 ± 0.8 | 18 |

How do reaction conditions influence the oxidation products of the methylsulfanyl group in this compound?

Methodological Answer:

Controlled oxidation converts methylsulfanyl (–SMe) to sulfoxide (–SO) or sulfone (–SO₂). Key factors:

- Oxidizing Agents: H₂O₂ (mild, yields sulfoxide) vs. mCPBA (strong, yields sulfone).

- Solvent Polarity: Polar solvents (e.g., MeCN) favor sulfone formation.

- Temperature: Higher temperatures (50–60°C) accelerate sulfone production. Monitor via TLC or NMR .

Q. Table 3: Oxidation Outcomes

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | EtOH | 25°C | Sulfoxide | 70 |

| mCPBA | DCM | 50°C | Sulfone | 85 |

What advanced techniques characterize stereoisomers of 6-(Methylsulfanyl)-1-phenyltetrahydroisoquinoline?

Methodological Answer:

Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD). For diastereomers, NOESY NMR identifies spatial proximity of protons (e.g., axial vs. equatorial substituents) .

How can computational modeling predict the pharmacological potential of methylsulfanyl-tetrahydroisoquinoline derivatives?

Methodological Answer:

Molecular docking (AutoDock Vina) identifies binding affinities to targets like DNA topoisomerase II or β-lactamases. QSAR models correlate electronic (HOMO/LUMO) and steric parameters (logP) with activity. For example, methylsulfanyl groups increase logP, enhancing blood-brain barrier penetration in CNS drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.